molecular formula C11H7ClFN3O B2961934 (3-Chloro-4-fluorophenyl)-(1,2-oxazol-3-ylmethyl)cyanamide CAS No. 1436166-13-0

(3-Chloro-4-fluorophenyl)-(1,2-oxazol-3-ylmethyl)cyanamide

Cat. No. B2961934
CAS RN: 1436166-13-0
M. Wt: 251.65
InChI Key: JOZLONDSTWMNJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(3-Chloro-4-fluorophenyl)-(1,2-oxazol-3-ylmethyl)cyanamide” is a chemical compound used for research and development . It is also known as "(3-chloro-4-fluorophenyl)cyanamide" .

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis and structural characterization of isostructural compounds involving chloro and fluoro substituents have been reported. One study presented the synthesis of 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole and its structural determination through single crystal diffraction, highlighting the importance of fluoro and chloro substituents in obtaining isostructural materials with specific molecular orientations (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Potential Applications in Medicinal Chemistry

  • A study on the synthesis of 2‐[(2‐chloro‐2′‐[18F]fluoroethyl)amino]‐2H-1,3,2-oxazaphosphorinane‐2‐oxide (18F‐fluorocyclophosphamide) explored its potential as a tracer for breast tumor prognostic imaging with PET, demonstrating the role of fluoro-substituted compounds in enhancing imaging techniques for cancer diagnosis (Lacan et al., 2005).

  • Another study focused on the synthesis of new fluorine-containing thiadiazolotriazinones with antibacterial properties, indicating the utility of fluorine substituents in developing novel antimicrobial agents (Holla, Bhat, & Shetty, 2003).

Chemical Reactivity and Transformations

  • Research on the reaction product of 4-(dichloromethylene)-2-phenyl-1,3-oxazol-5(4H)-one with triphenylphosphine detailed the synthesis of a stabilized ylide and its subsequent reactions, showcasing the complex reactivity of oxazol-derived compounds and their potential in synthetic chemistry (Brovarets et al., 2004).

Safety and Hazards

“(3-Chloro-4-fluorophenyl)-(1,2-oxazol-3-ylmethyl)cyanamide” is only for research and development use by, or directly under the supervision of, a technically qualified individual . It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

(3-chloro-4-fluorophenyl)-(1,2-oxazol-3-ylmethyl)cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFN3O/c12-10-5-9(1-2-11(10)13)16(7-14)6-8-3-4-17-15-8/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZLONDSTWMNJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N(CC2=NOC=C2)C#N)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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